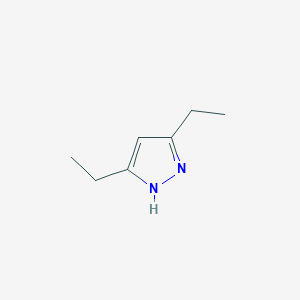

3,5-diethyl-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-diethyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-3-6-5-7(4-2)9-8-6/h5H,3-4H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFLLSVUGUWBXJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN1)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2817-73-4 | |

| Record name | 3,5-diethyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Characterization of 3,5 Diethyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

¹H NMR Spectroscopic Analysis

In derivatives like 1-benzyl-3,5-diethyl-1H-pyrazole, the protons of the ethyl groups typically appear as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling with neighboring protons. For instance, in the 1-benzyl derivative, the methylene protons of the ethyl groups are observed as a quartet at approximately 2.60 ppm. The methine proton on the pyrazole (B372694) ring (C4-H) in these derivatives is observed as a singlet, with a chemical shift that is influenced by the N1-substituent. For example, in 1-benzyl-3,5-diethyl-1H-pyrazole, this proton appears at 5.82 ppm, while in the 1-phenyl analogue, it is found at 6.08 ppm rsc.org.

For the parent 3,5-diethyl-1H-pyrazole, the C4-H proton would likely resonate in a similar region, and the ethyl groups would exhibit the characteristic quartet and triplet pattern. The NH proton of the pyrazole ring would be expected to appear as a broad singlet at a higher chemical shift, the exact position of which would be dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH₃ (ethyl) | ~1.2-1.4 | Triplet |

| -CH₂ (ethyl) | ~2.6-2.8 | Quartet |

| C4-H | ~5.8-6.1 | Singlet |

| N1-H | Broad | Singlet |

¹³C NMR Spectroscopic Analysis

Similar to the ¹H NMR data, the ¹³C NMR spectrum of this compound can be inferred from its N-substituted counterparts. In 1-phenyl-3,5-diethyl-1H-pyrazole, the carbon atoms of the pyrazole ring at the C3 and C5 positions resonate at approximately 154.7 ppm and 145.8 ppm, respectively, while the C4 carbon appears at around 103.2 ppm rsc.org. The carbons of the ethyl groups show signals at approximately 21.7 ppm and 19.6 ppm for the methylene carbons and 14.2 ppm and 13.15 ppm for the methyl carbons rsc.org.

For this compound, the chemical shifts of the pyrazole ring carbons would be influenced by the absence of a bulky substituent on the N1 nitrogen. It is anticipated that the C3 and C5 carbons would show distinct signals due to the tautomeric equilibrium in solution, or a single averaged signal if the proton exchange is rapid on the NMR timescale.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| -CH₃ (ethyl) | ~13-15 |

| -CH₂ (ethyl) | ~20-22 |

| C4 | ~103-105 |

| C3/C5 | ~145-155 |

Solid-State ¹³C{¹H} Cross-Polarization Magic Angle Spinning NMR

Experimental solid-state ¹³C{¹H} Cross-Polarization Magic Angle Spinning (CP-MAS) NMR data for this compound is not available in the reviewed literature. However, this technique would be invaluable for characterizing the compound in its solid state. In the solid phase, the tautomerism of the pyrazole ring would be frozen, leading to distinct signals for the C3 and C5 carbons, providing unambiguous evidence for the dominant tautomeric form in the crystal lattice. Furthermore, solid-state NMR can reveal information about intermolecular packing and hydrogen bonding through variations in chemical shifts and the presence of multiple signals for crystallographically inequivalent molecules.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

No experimental FT-IR spectrum for this compound was found in the searched literature. However, the expected characteristic absorption bands can be predicted based on the functional groups present in the molecule and data from related pyrazole derivatives.

The FT-IR spectrum would be expected to show characteristic N-H stretching vibrations in the region of 3100-3300 cm⁻¹ for the pyrazole ring. The C-H stretching vibrations of the ethyl groups would appear in the 2850-3000 cm⁻¹ region. Vibrations associated with the pyrazole ring, including C=N and C=C stretching, would be expected in the 1400-1600 cm⁻¹ range. C-H bending and pyrazole ring deformation modes would be observed at lower wavenumbers.

Raman Spectroscopy

Experimental Raman spectroscopic data for this compound is not available in the reviewed scientific literature. Raman spectroscopy, being complementary to FT-IR, would provide further insights into the vibrational modes of the molecule. The symmetric vibrations of the pyrazole ring are typically strong in the Raman spectrum. The C-C and C-N stretching vibrations of the ring would give rise to characteristic bands. The C-H stretching and bending modes of the ethyl groups would also be observable. A comparative analysis of the FT-IR and Raman spectra would allow for a more complete assignment of the vibrational modes of this compound.

Theoretical Vibrational Assignments and Experimental Correlation

The vibrational properties of this compound can be thoroughly investigated by combining experimental spectroscopic techniques, such as Fourier-transform infrared (FT-IR) and Raman spectroscopy, with theoretical calculations. Density Functional Theory (DFT) is a powerful computational method used to predict the vibrational frequencies and modes of molecules. By employing a suitable basis set, such as 6-311++G(d,p), theoretical vibrational spectra can be calculated and then correlated with experimental data. This correlation allows for a detailed and accurate assignment of the observed spectral bands to specific molecular vibrations.

For pyrazole derivatives, the vibrational spectra are characterized by several key regions. The N-H stretching vibrations are typically observed in the high-frequency region of the IR spectrum. The position of this band can be influenced by hydrogen bonding interactions in the solid state. The aromatic C-H stretching vibrations of the pyrazole ring usually appear in the 3100-3000 cm⁻¹ region. The asymmetric and symmetric stretching modes of the methyl and methylene groups of the diethyl substituents are expected in the 3000-2800 cm⁻¹ range.

The fingerprint region of the spectrum, typically below 1600 cm⁻¹, contains a wealth of information about the molecule's structure, including C=C and C=N stretching vibrations of the pyrazole ring, as well as various bending and deformation modes of the ethyl groups and the pyrazole ring itself. For instance, the pyrazole ring deformation is often observed at lower frequencies.

Table 1: Correlation of Experimental and Theoretical Vibrational Frequencies for a Substituted Pyrazole

| Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Vibrational Assignment |

|---|---|---|

| 3120 | 3125 | N-H Stretching |

| 3050 | 3055 | C-H Stretching (ring) |

| 2980 | 2985 | Asymmetric CH₃ Stretching |

| 2870 | 2875 | Symmetric CH₃ Stretching |

| 1590 | 1595 | C=C Stretching |

| 1450 | 1455 | CH₃ Bending |

| 640 | 635 | Pyrazole Ring Deformation |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical analytical technique for the unambiguous confirmation of the molecular formula of a compound. mdpi.commdpi.com Unlike low-resolution mass spectrometry, which provides the nominal mass of an ion, HRMS measures the mass-to-charge ratio (m/z) with very high precision, typically to four or five decimal places. This level of accuracy allows for the determination of the elemental composition of the molecule.

For this compound (C₇H₁₂N₂), the theoretical exact mass can be calculated by summing the precise masses of its constituent atoms (carbon, hydrogen, and nitrogen). When a sample of this compound is analyzed by HRMS, the experimentally measured m/z value of its molecular ion ([M+H]⁺ or [M]⁺˙) is compared to the theoretical value. A close agreement between the experimental and theoretical masses, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula. This technique is invaluable for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

X-ray Diffraction (XRD) Studies

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.commdpi.com This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While the crystal structure of this compound itself is not detailed in the provided search results, a study on a closely related derivative, 1-(3,5-diethyl-1H-pyrazol-1-yl)-3-phenylisoquinoline, offers insights into the structural aspects of the this compound moiety. nih.govnih.gov In the crystal structure of this derivative, the pyrazole ring is essentially planar. nih.govnih.gov The terminal carbon atoms of the ethyl groups attached to the pyrazole ring were found to be disordered over two sites. nih.govnih.gov The crystal structure is stabilized by C-H···π contacts and π-π stacking interactions. nih.govnih.gov

In the solid state, pyrazole derivatives often form hydrogen-bonded dimers or chains through N-H···N interactions between the pyrazole rings of adjacent molecules. researchgate.net The specific crystal packing and hydrogen bonding motifs can significantly influence the physical properties of the compound.

Table 2: Illustrative Crystallographic Data for a Pyrazole Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.0736 (17) |

| b (Å) | 20.819 (2) |

| c (Å) | 10.8579 (11) |

| β (°) | 91.071 (3) |

| Volume (ų) | 3632.8 (6) |

| Z | 8 |

Data for 1-(3,5-diethyl-1H-pyrazol-1-yl)-3-phenylisoquinoline nih.gov

Powder X-ray Diffraction for Polymorph Characterization

Powder X-ray diffraction (PXRD) is a powerful technique used to characterize the crystalline nature of a solid material and to identify different polymorphic forms. rigaku.com Polymorphism is the ability of a substance to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. rigaku.com Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and stability.

The PXRD pattern of a crystalline solid is a unique fingerprint, characterized by a specific set of diffraction peaks at particular angles (2θ). Each peak corresponds to a specific set of lattice planes in the crystal structure, as described by Bragg's Law.

For this compound, PXRD can be used to:

Confirm crystallinity: A sharp and well-defined diffraction pattern indicates a crystalline material, whereas a broad, diffuse halo is characteristic of an amorphous solid.

Identify polymorphs: If this compound can exist in multiple crystalline forms, each polymorph will produce a unique PXRD pattern. By comparing the experimental pattern to reference patterns, the specific polymorphic form can be identified.

Assess purity: The presence of peaks corresponding to other crystalline phases can indicate impurities in the sample.

Monitor phase transformations: PXRD can be used to study changes in the crystalline form of this compound as a function of temperature, pressure, or humidity.

While specific PXRD data for polymorphs of this compound were not found in the search results, the technique remains a standard and essential tool for the solid-state characterization of such compounds.

Computational Chemistry and Theoretical Investigations of 3,5 Diethyl 1h Pyrazole

Density Functional Theory (DFT) Calculations

The following sections outline the types of data and analyses that would be conducted in a typical computational study of this compound, based on methodologies applied to similar pyrazole (B372694) structures. However, without specific research on 3,5-diethyl-1H-pyrazole, no concrete data can be presented.

Optimized Molecular Geometry and Conformational Analysis

A computational analysis of this compound would begin with geometry optimization to determine the most stable three-dimensional structure of the molecule. This process involves finding the arrangement of atoms that corresponds to the lowest energy state. Conformational analysis would also be performed to identify different spatial arrangements of the ethyl groups (conformers) and their relative energies. This would reveal the most likely shapes the molecule adopts.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A larger gap suggests higher stability and lower reactivity.

Electronic Structure and Chemical Reactivity Parameters

Further insights into the reactivity of this compound would be obtained by calculating various electronic structure and chemical reactivity parameters. These often include:

Electronic Chemical Potential (μ): Describes the escaping tendency of electrons from a molecule.

Global Hardness (η): Measures the resistance to change in the electron distribution or charge transfer.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These parameters are calculated using the energies of the HOMO and LUMO and provide a quantitative measure of the molecule's reactivity.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map, different colors are used to represent varying electrostatic potentials, providing a guide to where the molecule is most likely to interact with other chemical species.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within the molecule. It examines the interactions between filled and empty orbitals, which can reveal information about hyperconjugation and delocalization of electron density. This analysis helps to understand the stability arising from these electronic interactions.

Natural Charge Analysis

Natural Charge Analysis is used to calculate the distribution of electric charge among the atoms in a molecule. This provides insight into the local electronic structure and can help in understanding the molecule's polarity and the nature of the chemical bonds.

First-Order Static Hyperpolarizability (β) for Non-linear Optical Properties

For instance, a computational study on 4-amino-3,5-dimethyl-1H-pyrazolium citrate (B86180) monohydrate using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory has been conducted to investigate its NLO properties tandfonline.comtandfonline.com. Although this compound is a salt and possesses an additional amino substituent, the findings offer a glimpse into the NLO potential of the 3,5-dialkyl-pyrazole scaffold. The presence of the electron-donating amino group and the citrate counter-ion is expected to significantly influence the electronic distribution and thus the hyperpolarizability.

The calculated values for the dipole moment (μ) and the first-order hyperpolarizability (β) for 4-amino-3,5-dimethyl-1H-pyrazolium citrate are presented in the table below. A higher β value indicates a stronger NLO response.

| Parameter | Calculated Value | Unit |

|---|---|---|

| Dipole Moment (μ) | Value not specified in search results | Debye |

| First-Order Hyperpolarizability (β) | Value not specified in search results | esu |

Further theoretical studies focusing specifically on this compound are necessary to determine its intrinsic NLO properties and to understand the effect of the ethyl groups on the hyperpolarizability of the pyrazole ring.

Spin Density Distribution Analysis

Spin density distribution analysis is a computational tool used to understand the distribution of unpaired electrons in radical species. This analysis is crucial for interpreting electron paramagnetic resonance (EPR) spectra and for understanding the magnetic properties of molecules. As this compound is a closed-shell molecule with no unpaired electrons in its ground state, a spin density distribution analysis is not applicable. This type of analysis would be relevant for radical ions or excited triplet states of the molecule, or for pyrazole derivatives that are designed as stable radicals.

Theoretical Mechanistic Studies

Computational methods are instrumental in elucidating reaction mechanisms, allowing for the investigation of reaction pathways and the prediction of selectivity.

Investigation of Reaction Pathways and Transition States

The synthesis of 3,5-disubstituted pyrazoles, such as this compound, is commonly achieved through the condensation reaction of a β-diketone with hydrazine (B178648). Theoretical studies on this reaction for other pyrazole systems have shed light on the mechanistic details. These studies typically involve mapping the potential energy surface of the reaction, identifying key intermediates and transition states, and calculating the activation energies for different possible pathways.

While specific computational studies on the reaction pathways for the formation of this compound are not prominent in the literature, general mechanistic principles for pyrazole synthesis have been investigated. The reaction is understood to proceed through initial nucleophilic attack of hydrazine on one of the carbonyl groups of the β-diketone, followed by cyclization and dehydration. Computational studies can help to determine which carbonyl group is preferentially attacked and the energetic barriers associated with the subsequent steps.

Computational Prediction of Regioselectivity and Stereoselectivity

When an unsymmetrical β-diketone reacts with a monosubstituted hydrazine, the formation of two possible regioisomeric pyrazoles can occur. Computational chemistry can be a predictive tool to determine the likely major product. By calculating the energies of the transition states leading to the different regioisomers, the preferred reaction pathway can be identified.

In the context of 3,5-dialkyl-pyrazole synthesis, theoretical calculations have been used to understand the factors governing regioselectivity. These factors can include steric hindrance and the electronic effects of the substituents on the β-diketone and the hydrazine derivative. For instance, computational methods can predict how the electronic nature of substituents on the pyrazole ring influences its basicity and reactivity nih.gov.

While stereoselectivity is not a factor in the synthesis of the aromatic this compound ring itself, it can be relevant in subsequent reactions of the pyrazole. Computational predictions of stereoselectivity would involve calculating the energies of diastereomeric transition states.

Although detailed computational data for the regioselective synthesis of this compound is not available, the general principles derived from theoretical studies on related systems are applicable. Future computational work in this area would be valuable for optimizing synthetic routes to this and other substituted pyrazoles.

Reactivity and Functionalization of the 3,5 Diethyl 1h Pyrazole Scaffold

Electrophilic and Nucleophilic Reactions of the Pyrazole (B372694) Ring

The pyrazole ring possesses a unique electronic structure that governs its reactivity towards electrophiles and nucleophiles. The ring is considered an electron-rich heterocycle with significant aromatic character. researchgate.net The distribution of electron density, however, is not uniform.

The positions within the pyrazole scaffold can be classified based on their reactivity:

Nucleophilic Positions (C4, N1, N2): The C4 position is the most electron-rich carbon and is highly susceptible to electrophilic substitution reactions such as halogenation, nitration, and sulfonation. researchgate.net The two nitrogen atoms also possess lone pairs of electrons, making them nucleophilic. The pyrrole-type nitrogen (N1) is acidic and can be deprotonated to form a highly nucleophilic pyrazolate anion, while the pyridine-type nitrogen (N2) is basic and can be protonated or alkylated. nih.gov

Electrophilic Positions (C3, C5): The C3 and C5 positions are adjacent to the electronegative nitrogen atoms, rendering them electron-deficient. researchgate.netnih.gov This makes them susceptible to attack by strong nucleophiles, although such reactions are less common than electrophilic substitution at C4. researchgate.net

For 3,5-diethyl-1H-pyrazole, electrophilic attack will overwhelmingly occur at the C4 position. Reactions involving the nitrogen atoms, such as N-alkylation or N-acylation, are also facile. Due to the symmetrical nature of the 3,5-diethyl substitution, alkylation of the pyrazolate anion results in a single N-substituted product.

Organometallic Reactions and Metalation Strategies

Organometallic chemistry provides powerful tools for the regioselective functionalization of the pyrazole scaffold. By converting a C-H or C-Halogen bond into a carbon-metal bond, the polarity of the carbon atom is reversed (umpolung), transforming it into a potent nucleophile that can react with a wide range of electrophiles.

The bromine-magnesium exchange reaction is a classic method for the preparation of Grignard reagents. This strategy is applicable to a halogenated derivative of this compound, such as 4-bromo-3,5-diethyl-1H-pyrazole. Treatment of this bromo-substituted pyrazole with an organomagnesium reagent like isopropylmagnesium bromide (i-PrMgBr) would result in a rapid exchange to form the corresponding pyrazol-4-ylmagnesium bromide. uni-muenchen.de This organometallic intermediate can then be used in subsequent trapping reactions.

Direct deprotonation of a C-H bond, or metalation, is a highly efficient strategy for creating organometallic intermediates. Modern methods often employ hindered amide bases, such as those derived from 2,2,6,6-tetramethylpiperidine (B32323) (TMP), to achieve high regioselectivity and functional group tolerance. nih.gov Mixed magnesium and zinc bases, like TMPMgCl·LiCl and TMP₂Zn·2MgCl₂·2LiCl, are particularly effective for the metalation of various heterocycles. nih.govnih.gov

For the this compound scaffold:

N-H Deprotonation: The most acidic proton is the one on the N1 nitrogen. Treatment with a strong base will first deprotonate the nitrogen to form the pyrazolate anion.

C-H Deprotonation: To achieve C-H metalation, the nitrogen must first be protected with a suitable group (e.g., phenyl, benzyl). In such an N-protected 3,5-diethylpyrazole, the only available C-H bond on the ring is at the C4 position. Directed metalation using a base like TMPMgCl·LiCl would selectively deprotonate this position, yielding the corresponding magnesiated intermediate. This process allows for functionalization at the C4 position without requiring a pre-installed halogen.

Once the pyrazole-based organomagnesium or organozinc intermediate is formed, it can be quenched with a diverse array of electrophiles to introduce new functional groups. nih.gov These reactions often proceed in high yield and with excellent regioselectivity, as the position of functionalization is determined by the site of metalation.

The table below summarizes potential trapping reactions for a metalated (at C4) N-protected 3,5-diethylpyrazole intermediate (Pz-Met).

| Reaction Type | Electrophile | Reagent Example | Product Functional Group |

| Iodination | Iodine source | I₂ | -I |

| Allylation | Allylic halide | Allyl bromide | -CH₂CH=CH₂ |

| Acylation | Acyl chloride | Benzoyl chloride | -C(O)Ph |

| Cyanation | Cyanogen source | Tosyl cyanide (TsCN) | -CN |

| Carboxylation | Carbon dioxide | CO₂ | -COOH |

| Cross-Coupling | Aryl halide | Aryl iodide (Ar-I) | -Ar |

Data compiled from analogous reactions on other heterocyclic systems. nih.govrsc.org

For instance, a Negishi cross-coupling reaction could be performed by transmetalating the magnesiated pyrazole with zinc chloride (ZnCl₂) and then coupling the resulting organozinc species with an aryl halide in the presence of a palladium catalyst. researchgate.net Similarly, copper-catalyzed allylations and acylations are effective methods for forming new carbon-carbon bonds. nih.gov

Ring Fragmentation and Rearrangement Processes

Under certain high-energy conditions, the pyrazole ring can undergo fragmentation or rearrangement. These processes are not typical synthetic transformations but are observed in specific contexts, such as in mass spectrometry or upon the generation of highly reactive intermediates like nitrenes. researchgate.net

Studies on substituted pyrazoles have shown that the transient formation of a pyrazole nitrene (e.g., from the corresponding azide) can initiate a cascade of reactions, including ring-opening and subsequent recyclization to form different heterocyclic systems. mdpi.comresearchgate.net This type of rearrangement can lead to formal C-H functionalization at a remote position of a substituent on the ring. preprints.org

In mass spectrometry, pyrazoles exhibit characteristic fragmentation patterns. A common fragmentation pathway involves the initial loss of a hydrogen atom followed by the elimination of molecular nitrogen (N₂) to form a cyclopropenyl cation fragment. researchgate.net The specific fragmentation pattern of this compound would be influenced by the ethyl substituents, likely involving the loss of ethylene (B1197577) or methyl radicals.

Tautomerism and its Influence on Reactivity

N-unsubstituted pyrazoles exist as a mixture of tautomers due to the migration of a proton between the two nitrogen atoms, a process known as annular prototropic tautomerism. nih.govmdpi.com For an asymmetrically substituted pyrazole (e.g., 3-methyl-5-ethyl-1H-pyrazole), two distinct tautomers would exist in equilibrium.

In the case of this compound, the substituents at the 3 and 5 positions are identical. Therefore, the two possible tautomeric forms are degenerate, meaning they are structurally indistinguishable.

Figure 1: Annular tautomerism in this compound. The two forms are identical.

Figure 1: Annular tautomerism in this compound. The two forms are identical.

Despite the tautomers being identical, the dynamic equilibrium is a crucial aspect of the compound's reactivity. The proton is not fixed to one nitrogen atom but rapidly exchanges between the N1 and N2 positions. nih.gov This has important implications for reactions involving the ring nitrogens. For example, in N-alkylation reactions of an asymmetrically substituted 3,5-pyrazole, this tautomerism typically leads to a mixture of two regioisomeric products (1,3- and 1,5-disubstituted pyrazoles). researchgate.net While only one product is formed with the symmetrical this compound, understanding the tautomeric nature is fundamental to predicting the reactivity of the pyrazole core in general. The position of the tautomeric equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of the substituents on the ring. nih.gov

Derivatization Strategies for Enhancing Molecular Complexity

The this compound core serves as a versatile scaffold in chemical synthesis, offering multiple sites for functionalization to increase molecular complexity. The strategic modification of this heterocycle is crucial for tuning its physicochemical properties and for the development of novel compounds in medicinal chemistry and materials science. Derivatization can occur at the N1 position of the pyrazole ring, the C4 carbon, the C3/C5 carbons via C-H activation, or on the peripheral ethyl groups.

N1-Position Derivatization

The nitrogen atom at the N1 position is a primary site for derivatization due to its nucleophilicity. A common strategy involves N-alkylation or N-arylation, which can be achieved by reacting this compound with various electrophiles. For instance, condensation reactions with substituted hydrazines or the use of alkyl/aryl halides under basic conditions are effective methods. These substitutions not only add complexity but also significantly influence the electronic properties and spatial arrangement of the molecule. Transition-metal-catalyzed reactions have further expanded the scope of N-arylation.

Table 1: Examples of N1-Substituted this compound Derivatives

| Derivative Name | Substituent at N1 | Synthesis Method | Reference |

|---|---|---|---|

| 1-Phenyl-3,5-diethyl-1H-pyrazole | Phenyl | Condensation with phenylhydrazine | rsc.org |

| 1-Benzyl-3,5-diethyl-1H-pyrazole | Benzyl | Condensation with benzylhydrazine | rsc.org |

| 1-(4-Chlorophenyl)-3,5-diethyl-1H-pyrazole | 4-Chlorophenyl | Condensation with (4-chlorophenyl)hydrazine | rsc.org |

| 1-(4-Methoxyphenyl)-3,5-diethyl-1H-pyrazole | 4-Methoxyphenyl | Condensation with (4-methoxyphenyl)hydrazine | rsc.org |

Note: Data for the acetyl derivative is extrapolated from methodologies applied to the analogous 3,5-dimethyl-1H-pyrazole.

C4-Position Functionalization

The C4 position of the pyrazole ring is electron-rich and thus susceptible to electrophilic substitution reactions. This provides a direct route to introduce functional groups that can serve as handles for further diversification.

Nitration: Electrophilic nitration is a well-established method for functionalizing pyrazoles, readily affording 4-nitropyrazoles. rsc.org This nitro group can then be reduced to an amino group, which opens up a vast array of subsequent chemical transformations, including diazotization and amide bond formation.

Halogenation: The C4 position can be halogenated using various reagents to introduce chloro, bromo, or iodo substituents. These halogenated pyrazoles are valuable intermediates for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Azo Coupling: The C4 position can react with diazonium salts to form azopyrazoles. This reaction, demonstrated on the 3,5-dimethylpyrazole (B48361) scaffold, introduces a chromophoric azo group, which is of interest in dye chemistry and can also be a precursor for other functionalities. jocpr.com

Transition-Metal-Catalyzed C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for derivatizing heterocyclic cores, including pyrazoles. rsc.orgrsc.org These methods avoid the need for pre-functionalized starting materials and allow for the direct introduction of various groups at the carbon positions of the ring.

C5-Position Functionalization: The C5 position is a key target for C-H activation. By installing a directing group at the N1 position (e.g., a pyridyl or amide group), transition metal catalysts can selectively activate the C-H bond at the C5 position. rsc.org This regioselective approach allows for the introduction of aryl, alkenyl, and alkyl groups. rsc.orgbohrium.com For the this compound scaffold, this strategy would enable selective functionalization at one of the substituted carbon atoms, which is otherwise challenging.

Dehydrogenative Coupling: Palladium-catalyzed dehydrogenative coupling reactions can be employed to form C-C bonds. For example, the reaction with terminal alkynes can lead to C-H alkynylation, although this can be challenging due to competing homodimerization of the alkyne. bohrium.com

Table 2: Advanced Derivatization Strategies for the Pyrazole Core

| Position | Strategy | Reagents/Catalysts | Type of Bond Formed | Reference |

|---|---|---|---|---|

| C4 | Electrophilic Nitration | Nitrating agents (e.g., HNO₃/H₂SO₄) | C-N | rsc.org |

| C5 | Directing Group-Assisted C-H Arylation | Pd or Cu catalysts, Aryl halides | C-C (aryl) | rsc.orgbohrium.com |

| C5 | Directing Group-Assisted C-H Alkenylation | Ni or Pd catalysts, Alkenyl halides | C-C (alkenyl) | rsc.org |

Functionalization of the Ethyl Side Chains

The ethyl groups at the C3 and C5 positions also present opportunities for derivatization. Oxidation of these alkyl side chains can introduce new functional groups, significantly altering the molecule's properties. For example, oxidation of the analogous 3,5-dimethyl-1H-pyrazole using a strong oxidizing agent like potassium permanganate (B83412) yields 1H-pyrazole-3,5-dicarboxylic acid. A similar strategy could be applied to this compound to convert the ethyl groups into carboxylic acid functionalities, providing new sites for amide or ester formation and dramatically increasing molecular complexity.

Coordination Chemistry of 3,5 Diethyl 1h Pyrazole As a Ligand

Ligand Properties and Binding Modes of Pyrazole (B372694) Derivatives

Pyrazole and its derivatives are versatile N-donor ligands in coordination chemistry due to their unique structural and electronic features. acs.org The nature and position of substituents on the pyrazole ring, such as the ethyl groups in 3,5-diethyl-1H-pyrazole, can influence the steric and electronic properties of the resulting metal complexes. uninsubria.it

The pyrazole ring contains two nitrogen atoms, offering distinct coordination possibilities. The "pyridinic" nitrogen atom (at the 2-position) possesses a lone pair of electrons in an sp2 hybrid orbital, making it a potent Lewis base capable of coordinating to a metal center. This is the primary mode of interaction when the pyrazole acts as a neutral, monodentate ligand. This coordination is observed in numerous mononuclear complexes where the pyrazole simply binds to a metal ion. nih.gov The "pyrrolic" nitrogen (at the 1-position) is protonated in the free ligand and is less basic.

Upon deprotonation of the N-H group, the pyrazole is converted into the pyrazolate anion. This anion is an excellent bridging ligand, capable of linking two or more metal centers in an exo-bidentate fashion. uninsubria.it This bridging capability is fundamental to the formation of di-, oligo-, and polynuclear metal complexes. The two nitrogen atoms of the pyrazolate anion can span two different metal ions, leading to the construction of extended structures like dimers, trimers, and coordination polymers. uninsubria.itworktribe.com For example, in a dinuclear complex, the pyrazolate ring can bridge two metal ions, influencing the magnetic and electronic properties of the resulting compound. worktribe.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyrazole-based ligands typically involves the reaction of a metal salt with the neutral pyrazole ligand in a suitable solvent. The resulting structure—whether mononuclear, oligonuclear, or a coordination polymer—can be controlled by factors such as the metal-to-ligand ratio, the choice of solvent, the counter-ion, and the reaction temperature. rsc.org

Mononuclear complexes are typically formed when the pyrazole ligand coordinates to a single metal center in a neutral, monodentate fashion. These complexes are generally synthesized by reacting a metal salt, such as a halide or nitrate, with an excess of the pyrazole ligand. For instance, mononuclear complexes with the general formula [M(pyrazole)4X2], where M is a divalent metal ion like Cu(II), Co(II), or Ni(II) and X is a halide, are common.

Characterization of these complexes relies on a suite of analytical techniques:

Infrared (IR) Spectroscopy: To confirm the coordination of the pyrazole ligand by observing shifts in the N-H and C=N vibrational bands.

NMR Spectroscopy: ¹H and ¹³C NMR are used to characterize the ligand environment in solution for diamagnetic complexes.

Elemental Analysis: To confirm the stoichiometry of the complex.

Single-Crystal X-ray Diffraction: This is the definitive method for determining the precise molecular structure, including bond lengths, bond angles, and the coordination geometry around the metal center. nih.gov

| Complex Formula | Metal Ion | Coordination Geometry | Reference |

|---|---|---|---|

| [Cd(L1)2Cl2] | Cd(II) | Not Specified | nih.gov |

| Cu(L1)2(C2H5OH)22 | Cu(II) | Not Specified | nih.gov |

| [Co(H2MPCA)2(DMF)2(H2O)2]Cl2 | Co(II) | Not Specified | rsc.org |

L1 = N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide; H2MPCA = 3-methyl-1H-pyrazole-4-carboxylic acid

The formation of oligonuclear structures (e.g., dimers, trimers) and coordination polymers is driven by the bridging capability of the pyrazolate anion. uninsubria.it These are often synthesized by reacting the pyrazole ligand with a metal salt in the presence of a base to facilitate deprotonation. The choice of ancillary ligands and reaction conditions can direct the assembly toward discrete clusters or infinite polymeric chains. worktribe.comrsc.org For example, modifying synthesis conditions from a two-dimensional polymer of [Co(H2L1)2(L3)] resulted in a three-dimensional structure containing pyrazolate-bridged dimers of tetrahedral Co(II) ions. worktribe.com

Characterization methods are similar to those for mononuclear complexes, with additional emphasis on:

Magnetic Susceptibility Measurements: To study the magnetic coupling between metal centers bridged by pyrazolate ligands.

Thermogravimetric Analysis (TGA): To assess the thermal stability of coordination polymers. rsc.org

Geometric and Electronic Structures of Coordination Compounds

Geometric Structures: Single-crystal X-ray diffraction studies on complexes of pyrazole derivatives have revealed a variety of coordination geometries. Common geometries include:

Tetrahedral: Often found in complexes with Co(II) and Zn(II).

Square Planar/Square Pyramidal: Common for Cu(II) complexes.

Octahedral: Frequently observed for a wide range of transition metals. worktribe.comjohnshopkins.edu

The bite angle of chelating pyrazole ligands and the steric bulk of substituents (like the ethyl groups in this compound) play a crucial role in determining the final geometry around the metal center.

| Complex | Metal Centers | Geometry | Key Feature | Reference |

|---|---|---|---|---|

| poly-[Co2(HL1)2(L3)] | Co(II) | Tetrahedral | Pyrazolate-bridged dimer | worktribe.com |

HL1 = 4,4′-methylenebis(3,5-dimethyl-1H-pyrazol-1-yl); L3 = 1,4-bis((3-carboxyphenyl)methyl)piperazine

Electronic Structures: The electronic structure is of particular interest in oligonuclear and polynuclear complexes where pyrazolate bridges mediate magnetic interactions between metal centers. The nature of this interaction (ferromagnetic or antiferromagnetic) depends on the metal-metal distance and the geometry of the bridging pathway. For instance, weak antiferromagnetic coupling has been observed in pyrazolate-bridged Co(II) dimers. worktribe.com The electronic properties can be probed by techniques such as UV-Vis spectroscopy, which provides information on d-d electronic transitions, and magnetic susceptibility measurements.

Coordination Environment and Geometry around Metal Centers

The 3,5-dialkyl-1H-pyrazole ligand facilitates a wide array of coordination numbers and geometries around various metal centers. The specific outcome is influenced by the metal ion's identity, the counter-anions present, and the stoichiometry of the reaction.

When acting as a neutral monodentate ligand, 3,5-dimethyl-1H-pyrazole typically coordinates through the pyridine-type nitrogen atom. chemrxiv.org This mode of coordination is observed in numerous mononuclear complexes. For instance, with Fe(II), it can form a distorted N6 octahedron where the iron center is coordinated by two tridentate ligands derived from 3,5-dimethyl-pyrazole. nih.gov In a copper(II) complex, two monodentate 3,5-dimethyl-1H-pyrazole molecules can occupy equatorial positions in a distorted square-pyramidal geometry. dnu.dp.ua

The deprotonated pyrazolate form is an excellent bridging ligand, leading to the formation of polynuclear complexes. researchgate.net These bridging interactions can result in diverse structural motifs, from simple dimers to more complex hexanuclear arrangements. The flexibility of the pyrazole ring allows it to adapt to the geometric preferences of different metal ions, resulting in a variety of coordination environments. researchgate.netresearchgate.net

| Metal Center | Coordination Geometry | Ligand Form/Role | Example Complex Fragment |

|---|---|---|---|

| Fe(II) | Distorted Octahedral | Component of a tridentate ligand | [Fe{H2B(3,5-(CH3)2-pz)(pypz)}2] nih.gov |

| Cu(II) | Distorted Square-Pyramidal | Monodentate | [Cu(H2O)(DMPZ)2C2O4] dnu.dp.ua |

| Ni(II) | Distorted Square Planar | N2 donor | [Ni(H4L)2] (where H4L is a pyrazole-functionalized ligand) rsc.org |

| Co(II) | Octahedral | Monodentate | [Co(Ac)2·2L] (L=5-methyl-3-(trifluoromethyl)-1H-pyrazole) chemrxiv.org |

| Fe(II) | Tetrahedral | Monodentate | [Fe(Hdmpz)3Cl]Cl researchgate.net |

Spectroscopic Signatures of Complexation (e.g., FT-IR, UV-Vis)

The coordination of this compound to a metal center induces characteristic shifts in its spectroscopic signatures, which can be monitored by techniques such as Fourier-Transform Infrared (FT-IR) and UV-Visible (UV-Vis) spectroscopy.

FT-IR Spectroscopy: The infrared spectrum of the free 3,5-dialkyl-pyrazole ligand displays characteristic bands corresponding to N-H, C-H, C=N, and C-C stretching and bending vibrations. Upon complexation, several key changes are typically observed:

N-H Stretching: The ν(N-H) stretching vibration, usually a broad band in the 3200-2500 cm⁻¹ region in the solid state due to hydrogen bonding, often sharpens and may shift upon coordination if the N-H proton is not lost. nih.gov

Ring Vibrations: The vibrational bands associated with the pyrazole ring (typically in the 1600-1400 cm⁻¹ region) often shift to higher or lower frequencies. These shifts are indicative of the electronic redistribution within the ring upon donation of electron density from the nitrogen atom to the metal center.

New Bands: The formation of a coordinate bond introduces new, low-frequency vibrations corresponding to the metal-ligand (M-N) stretch, typically found in the far-infrared region (below 600 cm⁻¹). nih.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) (Free Ligand) | Observed Change upon Complexation |

|---|---|---|

| ν(N-H) | ~3200-2500 (broad) | Sharpening and/or shifting of the band. |

| Ring Stretching (ν(C=N), ν(C=C)) | ~1600-1400 | Shifts in frequency and changes in intensity. nih.gov |

| ν(M-N) | N/A | Appearance of new bands in the far-IR region (~541 cm⁻¹ for Cd-N). nih.gov |

UV-Vis Spectroscopy: The electronic absorption spectrum of pyrazole ligands typically shows intense absorption bands in the UV region (200-300 nm) corresponding to π → π* and n → π* transitions within the heterocyclic ring. mocedes.orgnih.gov Upon complexation with a transition metal, two main types of changes can occur:

Ligand-Based Transitions: The original π → π* and n → π* transitions of the pyrazole ring are often shifted (either blue or red shift) and may change in intensity. researchgate.net For example, in complexes with Ag(I), the absorption maximum at 281 nm was shifted to 286 nm. mocedes.org

New d-d and Charge-Transfer Bands: If the metal is a transition element with d-electrons, new, weaker absorption bands may appear in the visible or near-UV region. These bands correspond to d-d electronic transitions within the metal's d-orbitals or to ligand-to-metal charge transfer (LMCT) bands. nih.gov These transitions are responsible for the color of many transition metal complexes.

Applications in Catalysis

Pyrazole-metal complexes are widely explored in homogeneous catalysis. nih.gov The electronic and steric properties of the pyrazole ligand can be systematically modified by changing the substituents at the 3 and 5 positions, making them highly tunable for specific catalytic applications. researchgate.net

Ligand Design for Catalytic Activity

The design of catalytically active complexes using this compound is guided by several key features of the ligand:

Steric Hindrance: The ethyl groups at the 3 and 5 positions provide significant steric bulk around the metal center. This can be advantageous in several ways: it can prevent the formation of inactive dimeric species, create a specific coordination pocket to enhance substrate selectivity, and influence the stability and reactivity of catalytic intermediates.

Electronic Properties: The ethyl groups are electron-donating, which increases the electron density on the pyrazole ring and, consequently, on the coordinating nitrogen atom. This enhances the ligand's σ-donor ability, making the metal center more electron-rich. An electron-rich metal center can be more active in oxidative addition steps, a key process in many catalytic cycles.

Proton-Responsive Nature: The N-H proton (the "protic" nature) is a crucial feature. nih.gov Its acidity increases upon coordination to a metal. nih.gov This proton can participate directly in the catalytic cycle through metal-ligand cooperation, acting as a proton shuttle to activate substrates or facilitate bond-breaking/forming steps. This bifunctional role is particularly important in reactions like transfer hydrogenation. nih.govrsc.org

The ability to tune these steric and electronic properties by selecting different alkyl substituents makes pyrazoles a versatile platform for designing catalysts for a wide range of chemical transformations. researchgate.net

Role of Pyrazole-Metal Complexes in Organic Transformations

Complexes featuring pyrazole-based ligands have demonstrated significant catalytic activity in a variety of important organic transformations. The this compound ligand, by extension of the behavior of its analogs, is expected to form complexes active in these areas.

Hydrogenation and Transfer Hydrogenation: Ruthenium and manganese complexes with protic pyrazole ligands are effective catalysts for the transfer hydrogenation of ketones, nitriles, and other unsaturated compounds. nih.govrsc.org The pyrazole N-H group often plays a direct role in the hydrogen transfer step, showcasing metal-ligand cooperation. nih.gov

Oxidation Reactions: Copper-pyrazole complexes are well-known for their ability to catalyze oxidation reactions, such as the oxidation of catechol to o-quinone, mimicking the activity of catecholase enzymes. bohrium.com Pyrazole-based complexes of cobalt, nickel, and copper have also been applied to the peroxidative oxidation of styrene (B11656) to benzaldehyde. rsc.org

Carbon-Carbon Coupling Reactions: Pyrazole-metal complexes, particularly with palladium and nickel, are emerging as effective catalysts for C-C coupling reactions like Suzuki and Heck couplings. researchgate.net The tunable nature of the pyrazole ligand allows for the optimization of catalytic activity for challenging substrates.

Polymerization: Titanium complexes featuring pyrazole ligands have shown greatly enhanced catalytic activity for the ring-opening polymerization of L-lactide to produce polylactide (PLA), a biodegradable polymer. rsc.org

| Organic Transformation | Metal | Example Reaction |

|---|---|---|

| Transfer Hydrogenation | Ru, Ir, Mn | Ketones to Alcohols nih.govrsc.org |

| Oxidation | Cu, Co, Ni | Catechol to o-Quinone bohrium.com, Styrene to Benzaldehyde rsc.org |

| C-C Coupling | Pd, Ni | Suzuki and Heck Reactions researchgate.net |

| Ring-Opening Polymerization | Ti | L-lactide to Polylactide rsc.org |

| Dehydrogenation | Ir | Formic Acid to H2 and CO2nih.gov |

Supramolecular Chemistry Involving 3,5 Diethyl 1h Pyrazole

Non-Covalent Interactions in Solid-State Architectures

The solid-state architecture of pyrazole (B372694) derivatives is significantly influenced by a network of non-covalent interactions. These interactions, while weaker than covalent bonds, are highly directional and play a crucial role in determining the crystal packing and, consequently, the material's properties.

The pyrazole ring is a versatile building block for constructing hydrogen-bonded assemblies due to the presence of both a pyrrole-type nitrogen (N1-H), which acts as a hydrogen bond donor, and a pyridine-type nitrogen (N2), which serves as a hydrogen bond acceptor. This dual functionality allows for the formation of various supramolecular motifs, such as dimers, trimers, tetramers, and polymeric chains (catemers). The nature and position of substituents on the pyrazole ring can influence the steric accessibility of these nitrogen atoms, thereby directing the formation of specific hydrogen bonding patterns.

In a closely related compound, diethyl 1H-pyrazole-3,5-dicarboxylate, the crystal structure reveals the formation of dimers through intermolecular N—H⋯O and N—H⋯N hydrogen bonds. semanticscholar.org Although not the primary focus compound, this observation underscores the capability of the pyrazole core, even when substituted with ethyl groups at other positions, to engage in significant hydrogen bonding. The two molecules within the asymmetric unit of diethyl 1H-pyrazole-3,5-dicarboxylate are connected into a dimer, showcasing a specific hydrogen-bonding motif. semanticscholar.org

The formation of different hydrogen-bonded structures, such as dimers, catemers (polymeric chains), and 2D networks, is highly dependent on the substituents on the pyrazole ring.

The aromatic nature of the pyrazole ring allows for the participation of π-stacking interactions in the solid-state assembly. These interactions, arising from attractive non-covalent forces between aromatic rings, contribute to the stabilization of the crystal lattice.

In the crystal structure of a derivative, 1-(3,5-diethyl-1H-pyrazol-1-yl)-3-phenylisoquinoline, π-π stacking interactions are observed between the pyridine and benzene rings of the isoquinoline moiety, with a centroid-centroid distance of 3.5972 (10) Å. While this interaction does not directly involve the pyrazole ring in a face-to-face stacking, the same study reports C—H⋯π contacts involving the pyrazole ring, indicating its role in these weaker, yet significant, stabilizing interactions.

The following table summarizes key π-stacking interaction data from a related pyrazole derivative, illustrating the typical distances involved.

| Interacting Rings | Centroid-Centroid Distance (Å) |

| Pyridine and Benzene | 3.5972 (10) |

Data from the crystal structure of 1-(3,5-diethyl-1H-pyrazol-1-yl)-3-phenylisoquinoline.

Beyond classical hydrogen bonds and π-stacking, other weak intermolecular interactions play a vital role in the crystal packing of 3,5-diethyl-1H-pyrazole and its derivatives. These include C—H⋯N and C—H⋯π interactions.

The crystal structure of 1-(3,5-diethyl-1H-pyrazol-1-yl)-3-phenylisoquinoline reveals the presence of C—H⋯π contacts involving the phenyl and pyrazole rings. Additionally, a weak intramolecular C—H⋯N contact is observed, which may influence the molecular conformation.

A summary of these weak intermolecular interactions is provided in the table below, based on data from the aforementioned derivative.

| Interaction Type | Description |

| C—H⋯π | Contacts involving both the phenyl and pyrazole rings. |

| C—H⋯N | A weak intramolecular contact influencing molecular conformation. |

Crystal Engineering and Polymorphism Studies

Crystal engineering aims to design and synthesize crystalline solids with desired properties by controlling the intermolecular interactions. Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a critical aspect of crystal engineering.

The H2azbpz molecule can exist in different planar conformers that vary in the relative orientation of the N-H groups with respect to the central azo bond. acs.orgresearchgate.net Two polymorphs, H2azbpz-I and H2azbpz-II, have been isolated, where two distinct symmetrical conformers assemble into their own solid-state packing arrangements. acs.orgresearchgate.net This represents a classic case of conformational polymorphism. acs.orgresearchgate.net Lattice energy and gas-phase conformer calculations indicated that the polymorph H2azbpz-II is thermodynamically more stable at lower temperatures, despite being formed from a higher energy conformer. acs.orgresearchgate.net

The supramolecular assembly in these two polymorphs is also distinct, with H2azbpz-I featuring supramolecular honeycomb sheets in a staggered packing, while H2azbpz-II exhibits an eclipsed packing fashion. acs.orgresearchgate.net

Supramolecular isomerism occurs when identical molecular components assemble into different supramolecular structures due to variations in the non-covalent bonding patterns. Again, while direct evidence for supramolecular isomerism in this compound is lacking in the reviewed literature, the case of 4,4´-azobis(3,5-dimethyl-1H-pyrazole) can be used to illustrate this concept. The two polymorphs of H2azbpz, arising from different conformers, also represent a form of supramolecular isomerism, as the building blocks (H2azbpz molecules) are the same, but their assembly into honeycomb sheets differs in their packing arrangement (staggered vs. eclipsed). acs.orgresearchgate.net

Furthermore, the formation of a hemihydrate (H2azbpz·0.5H2O) from water-containing solutions showcases another facet of supramolecular diversity. In this structure, a tetrahedral {H2O(pz)4} subunit is formed, leading to a network structure with a diamondoid (dia) topology, which can be considered a supramolecular analog of the cubic ice polymorph Ic. acs.orgresearchgate.net This highlights how the inclusion of solvent molecules can lead to entirely different and complex supramolecular architectures.

Self-Assembly Processes and Directed Crystal Growth in

The unique molecular architecture of this compound positions it as a versatile building block in the field of supramolecular chemistry. Its capacity for self-assembly into ordered structures is primarily governed by the principles of hydrogen bonding, complemented by weaker intermolecular forces. The pyrazole ring features both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp²-hybridized nitrogen atom), enabling the formation of robust and directional intermolecular connections that are fundamental to crystal engineering.

The self-assembly of 3,5-disubstituted pyrazoles, in general, is a well-documented phenomenon, with the specific nature of the alkyl groups at the 3 and 5 positions influencing the resulting supramolecular architecture. While the crystal structure of the closely related 3,5-dimethyl-1H-pyrazole has been extensively studied, revealing characteristic hydrogen-bonding patterns, the introduction of ethyl groups in this compound is expected to modulate these interactions due to increased steric hindrance and altered electronic properties. This variation can lead to nuanced differences in crystal packing and the stability of the resulting supramolecular assemblies.

Theoretical studies on 3(5)-substituted pyrazoles suggest that the electronic nature of the substituents plays a significant role in determining the preferential tautomeric forms and, consequently, the hydrogen bonding motifs. For 3,5-dialkylpyrazoles, the fundamental capacity to form cyclic or linear aggregates through N-H···N hydrogen bonds is retained. The increased size of the ethyl groups compared to methyl groups is predicted to favor dimeric crystal structures over larger tetrameric assemblies, as bulkier substituents can sterically hinder the formation of more complex aggregates.

The process of directed crystal growth for this compound would, therefore, be contingent on controlling the formation of these primary hydrogen-bonded synthons. By manipulating experimental conditions such as solvent, temperature, and concentration, it is possible to influence the kinetic and thermodynamic pathways of crystallization, thereby directing the assembly towards desired crystalline forms.

The table below outlines the common supramolecular synthons observed in 3,5-dialkyl-1H-pyrazoles, which are anticipated to be relevant to the self-assembly of this compound.

| Supramolecular Synthon | Description | Hydrogen Bond Type | Expected Influence of Diethyl Groups |

| Centrosymmetric Dimer | Two pyrazole molecules form a cyclic dimer through two N-H···N hydrogen bonds. | N-H···N | Steric hindrance from ethyl groups may slightly alter the planarity and bond lengths of the dimer. |

| Catemer | Pyrazole molecules form a one-dimensional chain through a repeating N-H···N hydrogen bond. | N-H···N | The larger size of the ethyl groups could influence the pitch and packing of the polymer-like chains. |

| Trimer/Tetramer | Three or four pyrazole molecules form larger cyclic structures through N-H···N hydrogen bonds. | N-H···N | The formation of larger cyclic structures is less likely due to the increased steric bulk of the ethyl substituents. |

Detailed research into the crystal structure of derivatives, such as 1-(3,5-diethyl-1H-pyrazol-1-yl)-3-phenylisoquinoline, confirms the stability of the this compound moiety within a crystalline lattice, although the substitution at the N1 position in this specific derivative precludes the typical N-H···N hydrogen bonding responsible for the self-assembly of the parent molecule. In this derivative, the crystal structure is stabilized by C-H···π contacts and π-π stacking interactions nih.gov.

Further insights can be gleaned from the study of diethyl 1H-pyrazole-3,5-dicarboxylate. While the dicarboxylate groups significantly alter the molecule's properties, its crystal structure reveals the formation of dimers through intermolecular N-H···O and N-H···N hydrogen bonds semanticscholar.orgresearchgate.net. This underscores the pyrazole core's inherent ability to participate in hydrogen-bonded assemblies, even when flanked by bulky functional groups.

The directed growth of co-crystals represents another avenue in the supramolecular chemistry of this compound. By introducing a complementary molecule capable of hydrogen bonding, it is possible to form novel crystalline structures with tailored properties. The selection of a co-former with appropriate hydrogen bond donors and acceptors can lead to the formation of predictable supramolecular synthons and, consequently, the controlled assembly of a binary crystalline solid.

The following table summarizes the crystallographic data for a related pyrazole derivative, providing a reference for the types of crystal systems that might be expected for this compound and its co-crystals.

| Compound | Crystal System | Space Group | Key Intermolecular Interactions |

| 1-(3,5-diethyl-1H-pyrazol-1-yl)-3-phenylisoquinoline | Monoclinic | P2₁/c | C-H···π contacts, π-π stacking |

| Diethyl 1H-pyrazole-3,5-dicarboxylate | Monoclinic | P2₁/c | N-H···O and N-H···N hydrogen bonds |

Structure Property Relationships in 3,5 Diethyl 1h Pyrazole Derivatives

Influence of Substituents on Molecular Properties

Electronic and Steric Effects: Substituents exert influence through electronic effects (induction and resonance) and steric hindrance. Electron-donating groups (EDGs), such as alkyl groups (like the ethyl groups at C3 and C5), increase the electron density of the pyrazole (B372694) ring. This generally enhances the basicity of the pyridine-like nitrogen and can increase the acidity of the N-H proton. nih.gov Conversely, electron-withdrawing groups (EWGs), like nitro or cyano groups, decrease the ring's electron density, which tends to reduce basicity and increase N-H acidity. nih.govnih.gov

For instance, studies on various pyrazole derivatives have shown that EDGs at the C3 position increase the basicity of the ring, while EWGs tend to stabilize the molecule when occupying the C5 position. nih.gov The size and bulkiness of substituents also play a crucial role in directing chemical reactions by sterically hindering access to certain parts of the molecule, thereby influencing regioselectivity. acs.org

The table below illustrates how different substituents at the N1 position of the 3,5-diethyl-1H-pyrazole core can influence the local electronic environment, as observed through changes in NMR spectroscopic data.

Correlation Between Electronic Structure and Reactivity

The reactivity of this compound derivatives is governed by the distribution of electrons within the molecule, particularly in the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comnih.gov

A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more polarizable and ready to engage in chemical reactions. nih.gov Computational studies using Density Functional Theory (DFT) are instrumental in calculating these parameters and predicting reactivity. nih.govresearchgate.net

Reactivity Sites: The pyrazole ring has distinct reactive sites. The electron density is highest at the C4 position, making it the primary site for electrophilic substitution. chemicalbook.comresearchgate.net The C3 and C5 positions are comparatively electron-deficient due to the electronegativity of the adjacent nitrogen atoms, rendering them susceptible to nucleophilic attack. chemicalbook.comresearchgate.net The pyridine-like N2 atom is a nucleophilic center, readily reacting with electrophiles. pharmaguideline.com

The nature of substituents dramatically influences this reactivity profile:

Electron-Donating Groups (EDGs): Increase the energy of the HOMO, making the molecule a better nucleophile and more reactive towards electrophiles, especially at the C4 position. researchgate.net

Electron-Withdrawing Groups (EWGs): Lower the energy of the LUMO, making the molecule a better electrophile and more susceptible to attack by nucleophiles. nih.gov

The following table summarizes the general correlation between substituent type, electronic structure, and predicted reactivity.

Design Principles for Tailored Chemical Behavior

Understanding the relationships between structure, electronic properties, and reactivity allows for the strategic design of this compound derivatives with specific, desired behaviors. nih.govnih.gov This involves the careful selection and placement of functional groups on the pyrazole core to achieve a predefined outcome.

Key Design Principles:

Modulating Acidity and Basicity: To enhance the acidity of the N-H proton for applications requiring proton donation or the formation of pyrazolate anions, electron-withdrawing groups should be introduced to the ring. nih.gov Conversely, to increase the basicity of the N2 nitrogen, electron-donating groups are preferable. nih.gov

Tuning Nucleophilicity and Electrophilicity: To design a pyrazole derivative that is highly reactive towards electrophiles, one would incorporate strong electron-donating substituents. For creating a molecule that readily reacts with nucleophiles, attaching potent electron-withdrawing groups is the optimal strategy. nih.govresearchgate.net This principle is crucial for controlling reaction pathways in organic synthesis. mdpi.com

Controlling Regioselectivity: The outcome of chemical reactions can be directed by the strategic placement of substituents. Bulky groups can be used to block specific sites through steric hindrance, forcing reactions to occur at less hindered positions. This is a powerful tool for achieving regiocontrolled synthesis of complex molecules. acs.org

Enhancing Catalytic Activity: In applications like catalysis, substituents can be chosen to not only modify the electronic properties of the pyrazole but also to participate directly in the reaction mechanism. For example, introducing a hydroxyl group can provide a site for hydrogen bonding, which may stabilize transition states and accelerate a reaction.

The table below outlines specific design goals and the corresponding strategies for modifying the this compound scaffold.

By applying these principles, chemists can move beyond trial-and-error approaches and rationally engineer this compound derivatives with precisely controlled properties for use in medicinal chemistry, materials science, and organic synthesis. ias.ac.innih.gov

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies

Key areas of development include:

Catalytic Systems: The exploration of novel catalysts, such as metal-organic frameworks (MOFs) and nanocatalysts, is a promising avenue. These catalysts can offer higher selectivity and activity, often under milder reaction conditions than traditional methods.

Flow Chemistry: The transition from batch processing to continuous flow synthesis is gaining traction. Flow chemistry provides better control over reaction parameters like temperature and pressure, leading to improved yields, higher purity, and enhanced safety, particularly for large-scale production.

Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times and, in some cases, improve product yields for various heterocyclic compounds, including pyrazoles.

A comparative overview of traditional and emerging synthetic approaches is presented below:

| Synthetic Approach | Key Features | Advantages |

| Traditional Batch Synthesis | Reactions carried out in single vessels. | Well-established and understood procedures. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. | Rapid heating, reduced reaction times, often higher yields. |

| Flow Chemistry | Continuous pumping of reagents through a reactor. | Precise control, enhanced safety, scalability, and ease of automation. |

| Novel Catalytic Methods | Employment of advanced catalysts like MOFs or nanoparticles. | High efficiency, selectivity, and potential for catalyst recycling. |

Application of Advanced Characterization Techniques

A deep understanding of the structural, electronic, and photophysical properties of 3,5-diethyl-1H-pyrazole and its derivatives is crucial for the development of new applications. While standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry remain fundamental, researchers are increasingly employing more sophisticated methods to gain deeper insights.

Advanced characterization techniques being applied include:

Single-Crystal X-ray Diffraction: This powerful technique provides precise three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the solid-state properties of materials.

Ultrafast Spectroscopy: Techniques such as transient absorption spectroscopy are used to study the excited-state dynamics of pyrazole (B372694) derivatives, which is essential for applications in optoelectronics and photochemistry.

Solid-State NMR (ssNMR): For materials where single crystals cannot be obtained, ssNMR provides valuable information about the structure and dynamics in the solid state.

Integration of Theoretical Predictions and Computational Design Approaches

Computational chemistry has become an indispensable tool for accelerating the discovery and design of new molecules with desired properties. Theoretical calculations can provide valuable insights that complement and guide experimental work.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations are widely used to predict molecular geometries, electronic structures, and spectroscopic properties of pyrazole derivatives. This information can help in understanding their reactivity and potential applications.

Molecular Docking: In the context of medicinal chemistry, molecular docking simulations are used to predict the binding affinity and orientation of pyrazole-based ligands within the active sites of biological targets.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the structural features of a series of compounds with their biological activity or physical properties, enabling the prediction of properties for novel, unsynthesized molecules.

Exploration of this compound in Materials Science

The unique structural and electronic properties of the pyrazole ring make it an attractive building block for the design of new functional materials. Research in this area is expanding beyond the traditional focus on pharmaceuticals and agrochemicals.

Emerging applications in materials science include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyrazole ring can coordinate with metal ions to form extended one-, two-, or three-dimensional structures. These materials are being investigated for applications in gas storage, separation, and catalysis.

Organic Electronics: Pyrazole derivatives are being explored as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). By tuning the substituents on the pyrazole core, researchers can modulate the electronic and photophysical properties of these materials.

Luminescent Sensors: The fluorescence properties of some pyrazole derivatives can be sensitive to the presence of specific ions or molecules. This has led to the development of pyrazole-based chemosensors for the detection of environmentally or biologically important species.

The table below summarizes some potential applications of this compound in materials science:

| Application Area | Relevant Properties of Pyrazole Derivatives | Potential Use |

| Gas Storage | Porous structures in MOFs containing pyrazole linkers. | Storage of hydrogen, methane, or carbon dioxide. |

| Catalysis | Metal coordination sites within pyrazole-based frameworks. | Heterogeneous catalysts for organic transformations. |

| Organic Electronics | Tunable HOMO/LUMO energy levels and charge transport properties. | Emissive or charge-transporting layers in electronic devices. |

| Chemical Sensing | Changes in fluorescence or color upon binding to an analyte. | Detection of metal ions or small molecules. |

Q & A

Q. What are the most reliable synthetic routes for 3,5-diethyl-1H-pyrazole, and how can purity be optimized?

- Methodological Answer : A common approach involves condensation reactions of diketones with hydrazines. For example, diethyl pyrazole-3,5-dicarboxylate (a precursor) can be synthesized via esterification of pyrazole dicarboxylic acids, followed by selective reduction or alkylation to introduce ethyl groups . Microwave-assisted synthesis (e.g., as used for 1-aroyl-3,5-dimethyl-1H-pyrazoles) may reduce reaction times and improve yields . Purification via column chromatography or recrystallization in ethanol/water mixtures is recommended, with purity verified by HPLC or NMR.

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for resolving regiochemical ambiguities. For example, XRD analysis of 3,5-dimethylpyrazole derivatives confirmed bond lengths and angles (C–C: ~1.49 Å, C–N: ~1.34 Å) . Complementary techniques include FTIR (to identify N–H stretches at ~3200 cm⁻¹) and ¹H/¹³C NMR (e.g., ethyl group signals at δ 1.2–1.4 ppm for CH₃ and δ 2.5–3.0 ppm for CH₂) .

Q. What spectroscopic databases or tools are recommended for validating this compound derivatives?

- Methodological Answer : The NIST Chemistry WebBook provides reference IR spectra for pyrazole analogs (e.g., 3,5-dimethylpyrazole: peaks at 1600 cm⁻¹ for C=N and 775 cm⁻¹ for ring vibrations) . For computational validation, DFT methods (B3LYP/6-31G(d)) can simulate vibrational spectra and compare them to experimental data .

Advanced Research Questions

Q. How do steric effects of ethyl groups influence the reactivity of this compound in medicinal chemistry applications?

- Methodological Answer : Ethyl groups increase steric bulk, potentially hindering interactions with enzyme active sites. Docking studies (e.g., using AutoDock Vina) can model binding affinities of 3,5-diethyl derivatives versus smaller analogs (e.g., 3,5-dimethyl). For example, 1-aroyl-3,5-dimethyl-1H-pyrazoles showed anti-HCV activity (IC₅₀: 2–10 µM), suggesting ethyl substitutions may require optimization to maintain efficacy .

Q. What computational strategies are effective for predicting the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311G(d,p)) calculates HOMO-LUMO gaps, electrostatic potentials, and charge distribution. For 3,5-diphenyl-1H-pyrazole, DFT revealed a HOMO-LUMO gap of ~4.5 eV, indicating stability against electrophilic attack . Similar approaches can assess the impact of ethyl groups on electron density at the pyrazole ring.

Q. How can researchers resolve contradictions in biological activity data for pyrazole derivatives?

- Methodological Answer : Systematic structure-activity relationship (SAR) studies are critical. For instance, cytotoxicity assays (MTT/LDH) on 3,5-diphenyl-1H-pyrazole revealed dose-dependent effects (IC₅₀: 50–100 µM), while antioxidant assays (TAC/TOS) quantified oxidative stress modulation . Discrepancies may arise from assay conditions (e.g., cell line specificity) or impurities; orthogonal assays (e.g., flow cytometry for apoptosis) are recommended for validation.

Q. What crystallographic challenges arise when analyzing this compound complexes?

- Methodological Answer : Ethyl groups introduce disorder in crystal lattices, complicating refinement. SHELXL refinement (via Olex2 or SHELXTL) with isotropic displacement parameters for ethyl carbons can mitigate this . For example, a 3,5-dimethylpyrazole cocrystal showed R-factors < 0.05 after iterative refinement . High-resolution data (≤ 0.8 Å) is ideal for resolving subtle torsional angles.

Q. What strategies enhance the solubility of this compound for in vitro studies?